3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-

概要

説明

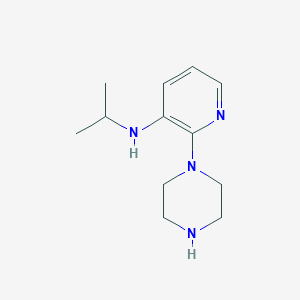

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is a complex organic compound that features a pyridine ring substituted with an amine group, an isopropyl group, and a piperazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- typically involves multi-step organic reactions. One common route includes the initial formation of the pyridine ring, followed by the introduction of the amine group and the isopropyl group through substitution reactions. The piperazine ring is then attached via nucleophilic substitution reactions under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

化学反応の分析

Types of Reactions

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

科学的研究の応用

Medicinal Chemistry

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- has shown potential in various therapeutic areas:

- Antimicrobial Activity : Studies indicate that this compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has explored its ability to inhibit cancer cell growth by targeting specific enzymes involved in tumor progression.

Biological Research

In biochemical assays, this compound serves as a ligand to study protein-ligand interactions. Its unique structure allows it to bind effectively with various biological targets, providing insights into enzyme mechanisms and receptor functions.

Material Science

Due to its unique chemical properties, 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is also investigated in the development of advanced materials. It can be used in:

- Polymer Synthesis : As a building block for creating novel polymers with specific properties.

- Coatings : Its chemical structure can enhance the durability and functionality of coatings in industrial applications.

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal demonstrated that derivatives of 3-Pyridinamine exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Cancer Therapeutics

Research exploring the anticancer potential of this compound revealed its effectiveness in inhibiting the proliferation of specific cancer cell lines. The study highlighted its interaction with enzymes critical for cell cycle regulation, suggesting pathways for therapeutic development.

作用機序

The mechanism of action of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

類似化合物との比較

Similar Compounds

- 4-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)

- 3-Pyridinamine, N-(1-methylethyl)-4-(1-piperazinyl)

- 3-Pyridinamine, N-(1-methylethyl)-2-(1-morpholinyl)

Uniqueness

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

生物活性

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-, also known as Delavirdine M12, is a heterocyclic compound with significant pharmacological potential. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₀N₄

- Molecular Weight : 220.31 g/mol

- CAS Number : 147539-21-7

The compound features a pyridine ring substituted with an amine group and a piperazine moiety, which enhances its biological activity and pharmacological properties. The presence of these nitrogen-containing heterocycles is crucial for its interaction with various biological targets.

Biological Activities

Research indicates that 3-Pyridinamine exhibits multiple biological activities, including:

- Antiviral Properties : It has shown efficacy against certain viral infections, particularly in inhibiting reverse transcriptase enzymes, making it a candidate for antiviral drug development.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although comprehensive evaluations are still needed.

- Antitumor Effects : Some studies have indicated that derivatives of this compound may exhibit antiproliferative properties by targeting tubulin dynamics .

The mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various therapeutic effects. For instance:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in viral replication or tumor progression, thereby exerting therapeutic effects .

- Interaction with Receptors : The compound's structure allows it to interact with neurotransmitter receptors, which could explain its potential antidepressant properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of compounds structurally similar to 3-Pyridinamine:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Piperazin-1-yl-N-propan-2-ylpyridin-3-amine | C₁₂H₁₈N₄ | Antidepressant | Lacks isopropyl group |

| 4-Pyridinamine | C₅H₆N₂ | Antimicrobial | Simpler structure |

| 1-Methylpiperazine | C₇H₁₄N₂ | Antipsychotic | No pyridine ring |

3-Pyridinamine stands out due to its dual nitrogen-containing heterocycles and the potential for diverse biological activities not fully explored in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Pyridinamine:

- Antiviral Activity Study :

- Antitumor Research :

-

Pharmacokinetic Profile :

- A pharmacokinetic study highlighted the compound's favorable absorption and distribution characteristics, indicating potential for effective therapeutic use in vivo.

特性

IUPAC Name |

2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COALJHRGWIXLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933144 | |

| Record name | 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-21-7 | |

| Record name | U-88703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147539217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-88703 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8JI0GST1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。